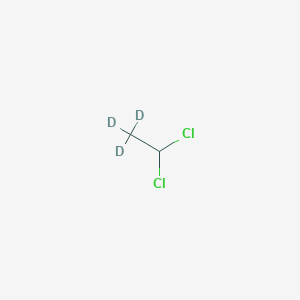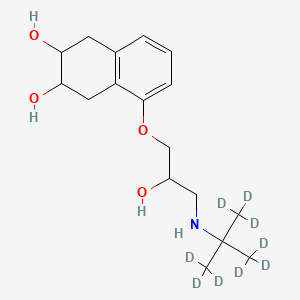
1,1-Dichloroethane (2,2,2-D3)
Descripción general
Descripción
1,1-Dichloroethane (2,2,2-D3) is a chlorinated hydrocarbon. It is a colorless oily liquid with a chloroform-like odor . It is not easily soluble in water, but miscible with most organic solvents .
Synthesis Analysis
Large volumes of 1,1-dichloroethane are manufactured, with annual production exceeding 1 million pounds in the United States . It is mainly used as a feedstock in chemical synthesis, chiefly of 1,1,1-trichloroethane .Molecular Structure Analysis
The molecular formula of 1,1-Dichloroethane (2,2,2-D3) is C2HD3Cl2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,1-Dichloroethane is used in the manufacturing of high-vacuum resistant rubber and for extraction of temperature-sensitive substances . Thermal cracking at 400–500 °C and 10 MPa yields vinyl chloride .Physical And Chemical Properties Analysis
1,1-Dichloroethane (2,2,2-D3) has a molar mass of 98.96 g/mol . It appears as a colorless, oily liquid with a chloroform-like odor . It has a density of 1.2 g/cm3 , a melting point of -97 °C, and a boiling point of 57.2 °C . It is not easily soluble in water, but miscible with most organic solvents .Aplicaciones Científicas De Investigación
Environmental Analysis
1,1-Dichloroethane (2,2,2-D3): is utilized in environmental analysis to trace pollution sources and pathways. Its isotopic labeling allows researchers to track the movement and degradation of chlorinated hydrocarbons in the environment .
Synthetic Intermediates
In the field of synthetic chemistry, 2,2,2-D3 serves as an intermediate for the synthesis of more complex molecules. Its reactivity with various organic and inorganic compounds facilitates the production of pharmaceuticals and agrochemicals .
Solvent Applications
Due to its solvating properties, 2,2,2-D3 is used as a solvent in the manufacturing of polystyrene and SBR latex. It effectively dissolves resins, glues, and other substances without reacting with them .
NMR Spectroscopy
2,2,2-D3: is valuable in nuclear magnetic resonance (NMR) spectroscopy as a deuterated solvent. Its non-reactive nature and the presence of deuterium make it ideal for analyzing the structure of organic compounds .
Safety and Hazard Testing
The compound’s properties are studied for safety and hazard assessment. Understanding its flammability, toxicity, and environmental impact is crucial for handling and storage regulations .
Thermochemical Research
Researchers use 2,2,2-D3 to study thermochemical properties such as heat capacities, heats of fusion and vaporization, and vapor pressure. These studies are essential for industrial processes involving the compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
- 1,1-dichloroethane primarily affects the central nervous system (CNS), liver, and kidneys. In the CNS, it can lead to neurotoxicity, affecting behavior and cognitive function .
Mode of Action
- 1,1-dichloroethane may inhibit aquaporin 4 (AQP4) in astrocytes and myelin basic protein (MBP) in oligodendrocytes, leading to cortical demyelination and neural behavioral changes . These interactions disrupt normal cellular processes, impairing CNS function.
Propiedades
IUPAC Name |
2,2-dichloro-1,1,1-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)


![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)


![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)
